1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736162 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908245-09-0 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoselective Synthesis of (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
Introduction: The Significance of a Chiral Scaffold in Modern Drug Discovery
(3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid, a structurally defined chiral building block, has garnered significant attention within the pharmaceutical industry. Its rigid, stereochemically rich piperidine core is a valuable scaffold for constructing complex drug molecules with high enantioselectivity.[1] This is particularly crucial in the development of targeted therapeutics where specific stereoisomers exhibit desired pharmacological activity while others may be inactive or even detrimental.
The primary application of this compound is as a key intermediate in the synthesis of protease inhibitors, most notably Boceprevir, a medication for the treatment of Hepatitis C.[2][3] The precise spatial arrangement of the substituents on the piperidine ring is critical for the inhibitor's ability to bind effectively to the viral protease. This guide provides a comprehensive overview of a robust synthetic strategy to obtain the desired (3S,6R) stereoisomer, focusing on the underlying principles of stereochemical control and practical experimental considerations for researchers and drug development professionals.
Strategic Approach to Stereocontrol: A Synthesis of Methodologies
The synthesis of polysubstituted piperidines with defined stereochemistry presents a considerable challenge. Several asymmetric strategies have been developed to address this, broadly categorized into:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct stereoselective transformations.
-
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer.
-
Enzymatic Resolution: Separating enantiomers through enzyme-catalyzed reactions.
For the synthesis of (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid, a common and effective strategy involves the diastereoselective reduction of a suitable precursor, often derived from a chiral starting material, thereby combining elements of chiral pool synthesis and diastereoselective reactions. This approach provides a reliable method to establish the desired cis relationship between the methyl group at the 6-position and the carboxylic acid group at the 3-position.
Visualizing the Synthetic Pathway
Caption: A generalized workflow for the synthesis of the target molecule.
Detailed Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a representative synthesis, integrating common methodologies for achieving the desired stereochemistry.
Part 1: Synthesis of the Key Precursor - Ethyl 1-((benzyloxy)carbonyl)-6-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
This initial phase focuses on constructing the core piperidine ring with the necessary functionalities for subsequent stereochemical control. The synthesis often commences from a chiral starting material derived from the chiral pool to establish the initial stereocenter.
Step-by-Step Methodology:
-
Starting Material Selection: A suitable chiral starting material, such as a derivative of L-alanine, is chosen to introduce the chirality that will ultimately define the (6R)-methyl group.
-
Ring Formation: Through a series of established organic transformations (e.g., alkylation, cyclization), the linear chiral precursor is converted into a cyclic intermediate.
-
Functional Group Manipulation: The resulting cyclic compound undergoes further modifications to install the ester functionality at the 3-position and the double bond in the desired location, yielding the tetrahydropyridine intermediate.
-
N-Protection: The piperidine nitrogen is protected with a carboxybenzyl (Cbz) group by reacting the intermediate with benzyl chloroformate in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate). This protection is crucial for directing subsequent reactions and preventing unwanted side reactions.
Part 2: Diastereoselective Reduction to Establish the (3S,6R) Stereochemistry
This is the critical stereochemistry-defining step of the synthesis. The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity.
Step-by-Step Methodology:
-
Oxidation to the β-ketoester: The tetrahydropyridine intermediate from Part 1 is oxidized to the corresponding β-ketoester, ethyl 1-((benzyloxy)carbonyl)-6-methyl-3-oxopiperidine-3-carboxylate.
-
Diastereoselective Reduction: The β-ketoester is then subjected to a diastereoselective reduction. The Cbz protecting group and the existing chiral center at the 6-position sterically hinder one face of the molecule, directing the approach of the reducing agent to the opposite face of the ketone. This results in the preferential formation of the desired cis diastereomer.
-
Rationale for Reagent Selection: A bulky reducing agent, such as sodium triacetoxyborohydride or L-Selectride®, is often employed. These reagents approach the carbonyl group from the less sterically hindered face, leading to the desired stereochemical outcome.
-
-
Reaction Conditions: The reduction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to enhance selectivity.
Table 1: Representative Reagents and Conditions for Diastereoselective Reduction
| Reducing Agent | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) |
| Sodium Triacetoxyborohydride | THF | -78 to 0 | >10:1 |
| L-Selectride® | THF | -78 | >15:1 |
| Sodium Borohydride / CeCl₃·7H₂O | Methanol | -20 | ~5:1 |
Part 3: Final Deprotection and Isolation
The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Step-by-Step Methodology:
-
Saponification: The ethyl ester of the Cbz-protected piperidine is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.
-
Acidification and Extraction: The reaction mixture is then carefully acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid as a white solid.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The coupling constants between the protons at C3, C4, C5, and C6 can provide valuable information about their relative stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product.
Troubleshooting and Field-Proven Insights
-
Low Diastereoselectivity in Reduction: If the diastereomeric ratio is low, ensure that the reaction is carried out at the recommended low temperature and that the reagents are of high purity and anhydrous. The choice of a bulkier reducing agent can also improve selectivity.
-
Incomplete Saponification: If the ester hydrolysis is incomplete, increasing the reaction time or the amount of base may be necessary. Monitoring the reaction by thin-layer chromatography (TLC) or HPLC is recommended.
-
Epimerization: The stereocenter at C3 can be susceptible to epimerization under harsh basic or acidic conditions. It is crucial to use mild conditions for both the saponification and the work-up procedures.
Conclusion: A Versatile Intermediate for Advanced Pharmaceutical Synthesis
The stereoselective synthesis of (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a testament to the power of modern asymmetric synthesis. By carefully selecting chiral starting materials and employing diastereoselective reactions, this valuable building block can be prepared with high stereochemical purity. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this and other structurally complex chiral piperidines, paving the way for the discovery and development of novel therapeutics.
References
-
Lemire, A., & Charette, A. B. (2010). Stereoselective syntheses of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid from a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate. The Journal of organic chemistry, 75(6), 2077–2080. [Link]
-
MySkinRecipes. (n.d.). (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
- Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
-
Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467–6472. [Link]
Sources
- 1. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]
- 2. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 3. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
The Strategic Synthesis of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Advanced Drug Discovery
Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring is a ubiquitous and privileged scaffold in the landscape of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of molecules that interact with complex biological targets.[2][3] Specifically, chiral substituted piperidine-3-carboxylic acids serve as critical building blocks, or synthons, in the construction of a diverse array of therapeutic agents, including protease inhibitors and modulators of various signaling pathways.[4] This guide provides an in-depth technical exploration of the synthesis of a particularly valuable derivative: 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, with a focus on achieving the desired (3S,6R) stereochemistry, a configuration often pivotal for biological activity. We will delve into the strategic considerations behind the synthetic route, from the selection of starting materials to the stereochemical control necessary for producing enantiomerically pure compounds.
I. Retrosynthetic Analysis and Strategic Planning
A robust and efficient synthesis of the target molecule, (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, necessitates a carefully planned retrosynthetic approach. The core of our strategy involves a two-stage process: the formation of the 6-methylpiperidine-3-carboxylic acid core, followed by the stereoselective isolation and protection of the desired enantiomer.
Our retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for the target molecule.
This pathway commences with a readily available industrial chemical, 2-methyl-5-ethylpyridine, and proceeds through a series of robust and scalable transformations. The key challenges lie in the efficient and selective oxidation of the starting material and, most critically, in the stereocontrol of the piperidine ring to isolate the desired (3S,6R) isomer.
II. Synthesis of the Piperidine Core: From Pyridine to Saturated Heterocycle
The construction of the 6-methylpiperidine-3-carboxylic acid scaffold is achieved through a two-step sequence involving oxidation and subsequent catalytic hydrogenation.
Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid
The initial step involves the selective oxidation of the ethyl group at the 5-position of 2-methyl-5-ethylpyridine to a carboxylic acid, yielding 6-methylnicotinic acid. This transformation is a critical step that requires careful control of reaction conditions to avoid over-oxidation or side reactions. Nitric acid is a commonly employed oxidizing agent for this purpose.[5] The reaction is typically carried out at elevated temperatures and pressures to ensure the complete conversion of the starting material.[6]
Causality of Experimental Choices: The use of nitric acid under pressure allows for a controlled oxidation process. The methyl group at the 2-position is less susceptible to oxidation than the ethyl group at the 5-position, providing the desired regioselectivity. The reaction temperature and pressure are optimized to maximize the yield of 6-methylnicotinic acid while minimizing the formation of byproducts.[6]
Step 2: Catalytic Hydrogenation of 6-Methylnicotinic Acid
The subsequent step is the catalytic hydrogenation of the pyridine ring of 6-methylnicotinic acid to the corresponding piperidine. This reaction is a cornerstone of heterocyclic chemistry and can be achieved using various catalysts and conditions. Rhodium on a solid support, such as alumina or carbon, has proven to be a highly effective catalyst for the hydrogenation of pyridinium carboxylates.[7]
Causality of Experimental Choices: Rhodium-based catalysts are particularly well-suited for the hydrogenation of aromatic rings and are known for their high activity and selectivity. The choice of solvent and reaction pressure can influence the rate and stereochemical outcome of the hydrogenation. The presence of the carboxylic acid group can influence the catalyst's activity, and conditions must be optimized to ensure complete reduction of the pyridine ring without affecting the carboxyl functionality.
The hydrogenation of 6-methylnicotinic acid results in the formation of two new stereocenters at the C3 and C6 positions of the piperidine ring, leading to a mixture of diastereomers (cis and trans isomers). The relative ratio of these isomers is dependent on the catalyst and reaction conditions employed.
III. Stereochemical Control: The Path to Enantiopurity
The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, obtaining the target (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid in high enantiomeric purity is paramount. This can be achieved through two primary strategies: asymmetric hydrogenation or classical resolution of the racemic mixture.
Strategy A: Asymmetric Hydrogenation
Asymmetric hydrogenation involves the use of a chiral catalyst to selectively produce one enantiomer over the other. Chiral rhodium complexes with phosphine ligands have been successfully employed for the asymmetric hydrogenation of various substrates.[2] While a direct asymmetric hydrogenation of 6-methylnicotinic acid to the desired (3S,6R) isomer would be the most elegant approach, the development of a highly stereoselective catalyst for this specific transformation can be challenging.
Strategy B: Classical Chiral Resolution
A more established and often more practical approach for obtaining enantiomerically pure piperidine derivatives is through classical chiral resolution. This method involves the formation of diastereomeric salts by reacting the racemic mixture of 6-methylpiperidine-3-carboxylic acid with a chiral resolving agent.[4] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choices: The choice of the resolving agent is critical for successful separation. Chiral acids, such as derivatives of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), are commonly used to resolve racemic amines and amino acids.[4] The solvent system for the crystallization is another crucial parameter that must be carefully optimized to achieve efficient separation of the diastereomeric salts. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure 6-methylpiperidine-3-carboxylic acid.
IV. N-Protection: Installation of the Benzyloxycarbonyl Group
The final step in the synthesis is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.
The N-benzyloxycarbonylation is typically carried out under Schotten-Baumann conditions, which involve reacting the amino acid with benzyl chloroformate in the presence of a base, such as sodium carbonate or sodium hydroxide, in a biphasic system of water and an organic solvent.[2]
Causality of Experimental Choices: The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic for the attack on the benzyl chloroformate. The biphasic system facilitates the reaction and subsequent workup. The Cbz group serves to protect the nitrogen atom from undesired reactions in subsequent synthetic steps and can also influence the overall solubility and handling properties of the molecule.
V. Detailed Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step protocol for the synthesis of racemic this compound. The chiral resolution step would follow this procedure.
Step 1: Synthesis of 6-Methylpiperidine-3-carboxylic acid via Catalytic Hydrogenation of 6-Methylnicotinic Acid
-
Reaction Setup: In a high-pressure autoclave, a solution of 6-methylnicotinic acid (1 equivalent) in a suitable solvent (e.g., water or acetic acid) is prepared.
-
Catalyst Addition: A catalytic amount of 5% Rhodium on alumina (typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-120 °C) for a specified period (typically 12-24 hours) or until hydrogen uptake ceases.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 6-methylpiperidine-3-carboxylic acid as a mixture of diastereomers.
Step 2: N-Benzyloxycarbonylation of 6-Methylpiperidine-3-carboxylic acid
-
Dissolution: The crude 6-methylpiperidine-3-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of sodium carbonate (2.5 equivalents). The solution is cooled in an ice bath.
-
Addition of Benzyl Chloroformate: While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then cooled in an ice bath and acidified to pH 2 with 1 M HCl.
-
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound. The crude product can be purified by column chromatography or recrystallization.
VI. Data Presentation
Table 1: Comparison of Key Reaction Parameters
| Step | Key Transformation | Starting Material | Reagents & Catalyst | Typical Conditions |
| 1 | Oxidation | 2-Methyl-5-ethylpyridine | Nitric acid | High temperature and pressure |
| 2 | Hydrogenation | 6-Methylnicotinic acid | H₂, 5% Rh/Al₂O₃ | 80-120 °C, 50-100 atm H₂ |
| 3 | Chiral Resolution | Racemic 6-methylpiperidine-3-carboxylic acid | Di-p-toluoyl-D-tartaric acid | Fractional crystallization |
| 4 | N-Protection | (3S,6R)-6-Methylpiperidine-3-carboxylic acid | Benzyl chloroformate, Na₂CO₃ | 0 °C to room temperature |
VII. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the target molecule.
VIII. Applications in Drug Discovery: A Focus on Protease Inhibition
The (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid scaffold is a valuable building block in the synthesis of protease inhibitors.[3][4] Proteases are a class of enzymes that play critical roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including viral infections, cancer, and cardiovascular disorders.
The specific stereochemistry of the (3S,6R) isomer is often crucial for achieving high binding affinity and selectivity for the target protease. The methyl group at the 6-position and the carboxylic acid at the 3-position can be strategically utilized to interact with specific pockets and residues within the enzyme's active site. The benzyloxycarbonyl protecting group not only facilitates the synthesis but can also contribute to the overall lipophilicity and cell permeability of the final drug candidate.
IX. Conclusion
The synthesis of this compound derivatives, particularly the (3S,6R) stereoisomer, represents a significant undertaking in medicinal chemistry. The strategic pathway outlined in this guide, from the selection of readily available starting materials to the meticulous control of stereochemistry, provides a robust framework for researchers and drug development professionals. The successful execution of this synthesis opens the door to the discovery and development of novel therapeutics that can address a wide range of unmet medical needs.
X. References
-
MySkinRecipes. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. [Link]
-
Xiao, J. (2015). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
-
O'Brien, P., & Childs, A. C. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6448–6451.
-
Process for the production of 6-methylnicotinic acid ester. (1986). U.S. Patent No. 4,579,953.
-
Zhang, X., et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate.
-
MySkinRecipes. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. [Link]
-
Turner, G. L., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(32), 14516–14523.
-
Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2269.
-
Process for the preparation of 6-methylnicotinic acid. (1961). U.S. Patent No. 2,993,904.
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Preparation method of (R)-3-Boc-aminopiperidine. (2015). Chinese Patent No. CN105130879A.
-
Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6010.
-
Vinokurov, A. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. Research Square.
-
Gur, B., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-13.
-
Dufaud, V., et al. (2010). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 12(11), 2039-2047.
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Process for the preparation of 6-methylnicotinic acid. (1961). U.S. Patent No. 2,993,904.
-
BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Asymmetric Hydrogenation. (2015).
-
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
-
Fasan, R., & Arnold, F. H. (2009). Stereoselective hydrogenation of olefins using rhodium-substituted carbonic anhydrase - A new reductase. Angewandte Chemie International Edition, 48(12), 2214-2217.
-
Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methyl-nicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2269.
-
Preparation method of (R)-3-Boc-aminopiperidine. (2015). Chinese Patent No. CN105130879A.
-
Singh, A. K., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 133-140.
Sources
- 1. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]
- 4. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Methodological & Application
Application Notes and Protocols for Peptide Coupling with 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Piperidine Scaffolds in Peptide Synthesis
The incorporation of conformationally constrained amino acid analogues into peptide chains is a cornerstone of modern peptidomimetic design and drug discovery. These modifications can impart enhanced metabolic stability, improved receptor binding affinity, and controlled secondary structures.[1] 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a valuable chiral building block for such applications, offering a rigid scaffold that can influence the overall topology of a peptide.[1] However, the successful coupling of this and similar sterically hindered cyclic amino acids presents unique challenges compared to standard peptide synthesis.
This comprehensive guide provides a detailed protocol and the underlying scientific rationale for the efficient peptide coupling of this compound. We will delve into the critical aspects of reagent selection, reaction optimization, and product purification and characterization, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties of the Core Moiety
While specific data for the 6-methyl substituted derivative may vary, the closely related 1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid provides a useful reference point for its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₄ | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents like DMF, DCM, and THF | General knowledge |
The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen is crucial for preventing unwanted side reactions during the coupling process. The methyl group at the 6-position introduces additional steric bulk, which must be carefully considered when selecting the coupling strategy.
The Mechanics of Peptide Bond Formation: A Focus on Hindered Couplings
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid.[2]
The Challenge of Steric Hindrance
The piperidine ring and the adjacent methyl group in this compound create significant steric hindrance around the carboxylic acid functionality. This bulkiness can impede the approach of the coupling reagents and the incoming amine, leading to sluggish or incomplete reactions.[3][4] Therefore, the choice of coupling reagent is paramount for achieving high yields.
Diagram: General Mechanism of Carbodiimide-Mediated Peptide Coupling
Caption: Carbodiimide activation of a carboxylic acid to form a reactive O-acylisourea intermediate, followed by nucleophilic attack by an amine to form the peptide bond.
Selecting the Optimal Coupling Reagent
For sterically demanding couplings, standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone may be insufficient. The use of additives or more potent coupling reagents is often necessary.
| Reagent Class | Examples | Rationale for Use with Hindered Amino Acids |
| Carbodiimides + Additives | EDC/HOBt, DIC/HOAt | Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) form active esters with the O-acylisourea intermediate, which are more stable and can lead to cleaner reactions with reduced racemization.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | These reagents rapidly form active esters and are generally very effective for difficult couplings.[2] HATU is often preferred for its superior performance in challenging cases. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, these reagents are highly efficient. They are known to generate less guanidinylation side products compared to uronium salts, which can be an advantage in certain contexts.[5] |
For the coupling of this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a highly recommended starting point due to its proven efficacy in sterically hindered systems.
Detailed Protocol: Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound with a model amino acid ester, L-Alanine methyl ester hydrochloride.
Materials and Reagents
-
This compound
-
L-Alanine methyl ester hydrochloride
-
HATU
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step workflow for the solution-phase peptide coupling, purification, and characterization.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DCM or DMF.
-
Addition of Amine and Base: In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.2 eq.) in anhydrous DCM or DMF. Add DIPEA (2.5 eq.) and stir for 5-10 minutes until the solution becomes clear.
-
Initiation of Coupling: Cool the solution from step 1 to 0 °C using an ice bath. To this, add the solution from step 2 dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Purification and Characterization
Purification
The crude dipeptide will likely contain unreacted starting materials and byproducts from the coupling reaction. Purification is typically achieved using flash column chromatography on silica gel.[8] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate, is generally effective.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the dipeptide.[9] Key diagnostic signals include the amide proton, the α-protons of both amino acid residues, and the characteristic peaks of the Cbz protecting group and the piperidine ring.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the desired product, providing a precise mass that corresponds to its elemental composition.[6]
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is incomplete, consider increasing the reaction time or using a slight excess of the coupling reagent and amine component. Switching to a more polar aprotic solvent like DMF can also be beneficial.
-
Racemization: While HATU is known to suppress racemization, it is always a potential side reaction.[5] If racemization is suspected, chiral HPLC analysis may be necessary. Performing the reaction at lower temperatures can help minimize this issue.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU, there is a small risk of the free amine being capped by a guanidinium group, which terminates the peptide chain.[5] Using a slight excess of the carboxylic acid component relative to the coupling reagent can mitigate this.[5]
Conclusion
The successful incorporation of sterically hindered amino acids such as this compound into peptide scaffolds is a critical capability in modern medicinal chemistry and drug development. By understanding the mechanistic principles of peptide coupling and carefully selecting powerful activating reagents like HATU, researchers can overcome the challenges posed by steric hindrance. The detailed protocol provided herein, along with guidelines for purification and characterization, serves as a robust starting point for the synthesis of novel and potentially therapeutic peptidomimetics.
References
-
(3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. MySkinRecipes. Available at: [Link]
-
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(25), 9451–9459. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. PubChem. Available at: [Link]
-
Nadler, A., Strohalm, M., & Amamcharla, J. K. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of Visualized Experiments, (128), 56230. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine: 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Organic Syntheses. Available at: [Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide Group. Available at: [Link]
-
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available at: [Link]
-
NMR of peptides. ResearchGate. Available at: [Link]
-
Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. NIH National Center for Biotechnology Information. Published January 26, 2016. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Published March 10, 2023. Available at: [Link]
-
Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. NIH National Center for Biotechnology Information. Available at: [Link]
-
First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. ResearchGate. Available at: [Link]
-
12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Published April 28, 2025. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Published December 26, 2024. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH National Center for Biotechnology Information. Available at: [Link]
-
Supporting Information Metal free decarboxylative aminoxylation of carboxylic acids using a biphasic solvent system. The Royal Society of Chemistry. Available at: [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. NIH National Center for Biotechnology Information. Available at: [Link]
-
4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. Available at: [Link]
-
Coupling and Deprotection Methods in Solution-Phase Peptide Synthesis. Thieme. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]
-
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]
Sources
- 1. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
Asymmetric synthesis incorporating (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
An In-Depth Guide to the Asymmetric Synthesis of (3S,6R)-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid: Applications and Protocols
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing frequently in natural products and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological receptors. The precise control of stereochemistry on the piperidine ring is paramount, as different stereoisomers of a drug molecule often exhibit vastly different pharmacological activities and safety profiles.
This guide focuses on (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid , a highly valuable chiral building block. Its defined stereochemistry at the C3 and C6 positions makes it a critical intermediate for constructing sophisticated drug candidates with high enantioselectivity.[4] This compound is particularly employed in the design of peptidomimetics and protease inhibitors, where it serves to improve metabolic stability, enhance binding affinity, and confer favorable pharmacokinetic properties.[4] Its applications span therapeutic areas including treatments for viral diseases like Hepatitis C and HIV.[4]
Synthesizing such polysubstituted chiral piperidines presents a significant challenge.[1][2][3] This document provides a detailed, field-proven protocol for the asymmetric synthesis of this target molecule, elucidating the rationale behind key strategic decisions and experimental procedures.
Synthetic Strategy and Retrosynthetic Analysis
The core challenge lies in the diastereoselective construction of the two stereocenters at the C3 and C6 positions. Our strategy is rooted in a robust and scalable approach that utilizes a chiral pool starting material to establish the initial stereocenter, followed by a diastereoselective cyclization to form the piperidine ring and set the second stereocenter.
A plausible retrosynthetic analysis breaks down the target molecule as follows: The piperidine ring can be formed via an intramolecular reductive amination of a linear amino-aldehyde precursor. The stereochemistry at C6 can be controlled during the reduction of a cyclic imine intermediate, influenced by the existing stereocenter at C3. This C3 stereocenter is sourced from a readily available chiral starting material, L-aspartic acid.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Asymmetric Synthesis Protocol
This protocol outlines a reliable pathway to synthesize the title compound with high stereochemical control. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Synthesis of the Chiral Amine Intermediate from L-Aspartic Acid
The synthesis begins with L-aspartic acid to install the (S)-stereocenter that will become the C3 position of the final piperidine ring.
Step 1.1: Protection and Anhydride Formation
-
Rationale: The amino and distal carboxylic acid groups of L-aspartic acid are first protected. The benzyloxycarbonyl (Cbz) group is chosen for the amine due to its robustness and ease of removal via hydrogenation. The remaining two carboxylic acids are converted to a cyclic anhydride for selective reaction at the α-carboxyl group.
-
Protocol:
-
Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of water and dioxane. Cool the mixture to 0 °C.
-
Add sodium carbonate (2.5 eq) in portions, followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 2M HCl to pH 2 and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
To the crude N-Cbz-aspartic acid, add acetic anhydride (3.0 eq) and heat at 60 °C for 2 hours to form the anhydride. Remove excess acetic anhydride under reduced pressure to yield the crude N-Cbz-aspartic anhydride, which is used directly in the next step.
-
Step 1.2: Regioselective Ring Opening and Esterification
-
Rationale: The anhydride is opened regioselectively with methanol to form the α-methyl ester. This positions the ester for subsequent transformations while leaving the β-carboxylic acid available for later steps.
-
Protocol:
-
Dissolve the crude N-Cbz-aspartic anhydride in anhydrous methanol (0.2 M solution) at 0 °C.
-
Stir the solution at room temperature for 4 hours.
-
Remove the solvent in vacuo. The resulting product, (S)-2-((benzyloxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, is purified by flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Part 2: Chain Elongation and Introduction of the C6-Methyl Group
This phase constructs the carbon backbone and sets the stage for the crucial cyclization step.
Step 2.1: Weinreb Amide Formation
-
Rationale: The remaining carboxylic acid is converted to a Weinreb amide. This functional group is an excellent electrophile for controlled addition of organometallic reagents without over-addition, allowing for the precise formation of a ketone in the next step.
-
Protocol:
-
Dissolve the product from Step 1.2 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the Weinreb amide, which can be purified by chromatography.
-
Step 2.2: Ketone Formation via Grignard Reaction
-
Rationale: An ethyl Grignard reagent is added to the Weinreb amide. This forms a stable chelated intermediate that, upon acidic workup, hydrolyzes to the corresponding ethyl ketone. This two-carbon extension will ultimately form C5 and C6 of the piperidine ring.
-
Protocol:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere.
-
Add ethylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by flash chromatography to obtain the γ-keto ester.
-
Part 3: Diastereoselective Cyclization and Final Product Formation
This is the most critical part of the synthesis, where the piperidine ring is formed and the final stereocenter is established.
Step 3.1: Intramolecular Reductive Amination
-
Rationale: The Cbz protecting group is removed by catalytic hydrogenation, which simultaneously reduces the ketone to a hydroxyl group and liberates the free amine. The resulting amino alcohol spontaneously cyclizes to a cyclic imine/enamine tautomeric mixture. A subsequent stereoselective reduction of this intermediate establishes the cis-relationship between the substituents at C3 and C6. The choice of reducing agent and conditions is critical for diastereoselectivity. Platinum(IV) oxide (PtO₂) is an effective catalyst for this tandem reaction.
-
Protocol:
-
Dissolve the γ-keto ester from Step 2.2 (1.0 eq) in methanol (0.1 M).
-
Add Platinum(IV) oxide (PtO₂, 0.1 eq).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker, 50 psi) for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate. The crude product is the methyl ester of 6-methylpiperidine-3-carboxylic acid.
-
Step 3.2: N-Protection and Ester Hydrolysis
-
Rationale: The secondary amine of the newly formed piperidine ring is protected with a Cbz group to match the target molecule's structure. Finally, the methyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid.
-
Protocol:
-
Dissolve the crude piperidine ester in a 1:1 mixture of dioxane and water (0.2 M).
-
Add sodium carbonate (2.5 eq) and cool to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Stir at room temperature for 6 hours.
-
Extract the product with ethyl acetate. Concentrate the organic layer to yield the crude N-Cbz protected diester.
-
Dissolve the crude product in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq).
-
Stir at room temperature for 4 hours until TLC analysis indicates complete hydrolysis of the methyl ester.
-
Acidify the mixture to pH 3 with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography or recrystallization to afford (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid .
-
Caption: Overall experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes representative data for the key transformations described. Yields and diastereomeric ratios are highly dependent on specific reaction conditions and purification efficiency.
| Step | Transformation | Key Reagents | Typical Yield | Diastereomeric Ratio (3S,6R) : others |
| 1.1-1.2 | L-Aspartic Acid → α-Methyl Ester | Cbz-Cl, MeOH | 75-85% (2 steps) | >99:1 (chiral purity maintained) |
| 2.1 | Acid → Weinreb Amide | EDC, Me(OMe)NH·HCl | 80-90% | N/A |
| 2.2 | Weinreb Amide → γ-Keto Ester | EtMgBr | 70-80% | N/A |
| 3.1 | Reductive Amination/Cyclization | H₂, PtO₂ | 65-75% | >95:5 |
| 3.2 | N-Protection & Hydrolysis | Cbz-Cl, LiOH | 85-95% (2 steps) | >95:5 |
Applications in Drug Development
The synthesized (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a versatile intermediate ready for incorporation into larger molecules.
-
Amide Coupling: The carboxylic acid moiety can be readily activated using standard peptide coupling reagents (e.g., EDC, HATU) to form amide bonds with amines of interest.[5] This is the primary method for its integration into peptidomimetic drug candidates.
-
Deprotection and Further Functionalization: The Cbz group can be cleanly removed via catalytic hydrogenation to reveal the secondary amine. This allows for subsequent alkylation or acylation reactions, providing access to a diverse library of N-substituted piperidine derivatives.
-
Scaffold Rigidity: As a constrained amino acid analogue, it is used to lock a portion of a peptide backbone into a specific conformation. This can lead to enhanced binding to the target receptor and improved resistance to enzymatic degradation. This concept of using bioisosteres is a cornerstone of modern drug design.[6][7][8]
By providing both the carboxylic acid and a protectable amine, this building block offers orthogonal handles for a modular approach to complex molecule synthesis, making it an invaluable tool for researchers in drug development.
References
-
MySkinRecipes. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. Available from: [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]
-
National Institutes of Health (NIH). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available from: [Link]
-
ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. Available from: [Link]
-
National Institutes of Health (NIH). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC PubMed Central. Available from: [Link]
- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
ResearchGate. Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]
-
SlideShare. Application of Bioisosteres in Drug Design. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. A new asymmetric synthetic route to substituted piperidines. Available from: [Link]
-
Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]
-
ACS Publications. A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. Available from: [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Organic-Chemistry.org. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
University of St Andrews. An Asymmetric Approach Towards 3-Spiropiperidines. Available from: [Link]
-
ACS Publications. Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Available from: [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chigroup.site [chigroup.site]
- 8. openaccessjournals.com [openaccessjournals.com]
Application Notes & Protocols: Peptidomimetic Design with 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid
Introduction: Engineering Molecular Recognition with Constrained Scaffolds
In the intricate landscape of cellular signaling, protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets.[1] These interactions, fundamental to nearly all biological processes, are often mediated by short peptide motifs, such as α-helices or β-turns, presented on the protein surface.[2] While synthetic peptides can mimic these motifs, their therapeutic potential is frequently hampered by poor metabolic stability and low bioavailability. Peptidomimetic design seeks to overcome these limitations by creating non-peptidic scaffolds that spatially orient key pharmacophoric groups to replicate the binding epitope of the original peptide, but with improved drug-like properties.[3][4]
This guide focuses on the application of a unique chiral building block, (3S,6R)-1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid , as a conformationally constrained scaffold for peptidomimetic design. The inherent rigidity of the piperidine ring, combined with the specific cis-stereochemistry of the C3-carboxyl and C6-methyl groups, pre-organizes the molecule into a turn-like conformation. This structural constraint reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity and selectivity.[5] The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the nitrogen atom, facilitating its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.
Herein, we provide a comprehensive overview of the rationale behind using this scaffold, detailed protocols for its synthesis and incorporation into peptidomimetic structures, and robust methods for the characterization and validation of the final compounds.
The Strategic Advantage of the cis-3,6-Disubstituted Piperidine Scaffold
The therapeutic efficacy of a peptidomimetic hinges on its ability to accurately mimic the three-dimensional arrangement of critical amino acid side chains ("hot spot" residues) at a PPI interface. The (3S,6R)-6-methylpiperidine-3-carboxylic acid core offers a robust framework to achieve this mimicry, primarily through its well-defined conformational preferences.
Conformational Analysis and Pre-organization
The piperidine ring predominantly adopts a chair conformation. In the case of the cis-3,6-disubstituted scaffold, the thermodynamically most stable conformation places the larger substituents in equatorial positions to minimize steric strain, specifically avoiding 1,3-diaxial interactions.[6] For our target molecule, this translates to a chair conformation where both the C6-methyl group and the C3-carboxylic acid group occupy equatorial positions.
This equatorial arrangement is key. It projects the carboxylic acid (which will become the C-terminus of the "mimicked" amino acid) and the future N-terminal connection in a defined spatial orientation, effectively mimicking a β-turn or a constrained loop structure. The C6-methyl group further rigidifies the ring and can be envisioned as mimicking the side chain of an amino acid like Alanine or Valine, depending on the target.
NMR Spectroscopic Evidence: Conformational analysis of such substituted piperidines is routinely performed using ¹H NMR spectroscopy. The cis or trans relationship of the substituents can be unambiguously determined by analyzing the coupling constants (³JHH) of the ring protons. For a cis-isomer with both substituents in an equatorial orientation, the protons at C3 and C6 will be in axial positions. The coupling between adjacent axial-axial protons (Jax-ax) is typically large (10-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are significantly smaller (2-5 Hz).[7] This distinct pattern in the NMR spectrum provides definitive proof of the desired conformation that is critical for its function as a peptidomimetic scaffold.
Sources
- 1. Tailoring peptidomimetics for targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid by Flash Chromatography
Welcome to the technical support guide for the purification of 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this chiral building block using flash chromatography. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Understanding the Molecule: A Key to Successful Purification
This compound is a versatile intermediate in pharmaceutical synthesis, often used in the development of protease inhibitors and other complex drug structures.[1] Its purification via flash chromatography can be challenging due to its amphiphilic nature, possessing both a basic piperidine nitrogen and an acidic carboxylic acid. This can lead to zwitterionic character under certain pH conditions, significantly impacting its interaction with the stationary phase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is streaking badly on the TLC plate and I'm getting severe peak tailing during the flash chromatography run. What's causing this and how can I fix it?
A: This is the most common issue encountered with this type of molecule and is almost always due to strong interactions between the polar carboxylic acid group and the acidic silanol groups on the surface of the silica gel.[2] This interaction leads to a non-linear isotherm, where a portion of the analyte is retained more strongly, resulting in a "tailing" peak.[3] The basic nitrogen of the piperidine ring can also contribute to this phenomenon.
Root Cause Analysis and Solutions:
-
Acid/Base Interactions: The free silanol groups (Si-OH) on the silica surface are acidic and will strongly interact with both the basic piperidine nitrogen and the polar carboxylic acid.
-
Solution 1: Mobile Phase Modification (Recommended): The most effective solution is to suppress the ionization of the carboxylic acid by acidifying the mobile phase. This makes the molecule less polar and minimizes its interaction with the silica surface.
-
Protocol: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[4] Acetic acid is generally preferred for flash chromatography as it is less corrosive and more volatile than other acids.
-
-
Solution 2: Use of a More Polar Co-solvent: Sometimes, a more polar "push" solvent can help to mitigate tailing by competing with your compound for the active sites on the silica.
-
Protocol: If you are using an ethyl acetate/hexanes system, consider switching to a dichloromethane/methanol system. Methanol is highly effective at disrupting the hydrogen bonding interactions causing the tailing.[5]
-
Q2: I've added acetic acid to my mobile phase, but I'm still not getting good separation between my product and a closely eluting impurity. What are my next steps?
A: While acidifying the mobile phase is crucial for good peak shape, achieving selectivity between compounds with similar polarities requires careful optimization of the solvent system.
Strategies for Improving Resolution:
-
Optimize the Solvent Ratio: Fine-tuning the ratio of your polar and non-polar solvents is the first step. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[6] This generally provides the best balance for separation on a column.
-
Change Solvent Selectivity: If optimizing the ratio of your current system doesn't work, you need to change the nature of the solvents themselves. Different solvents interact with your compound and the stationary phase in different ways, which can alter the elution order and improve separation.
Solvent System Component Role in Separation Example Alternatives Non-Polar Primarily affects the overall speed of elution. Hexanes, Heptane, Toluene Polar Interacts with the compound and stationary phase to affect selectivity. Ethyl Acetate, Diethyl Ether, Methyl t-butyl ether (MTBE), Acetone Strongly Polar Used for highly polar compounds. Methanol, Ethanol, Isopropanol -
Pro-Tip: Switching from ethyl acetate to a 1:1 mixture of MTBE and acetone can sometimes resolve impurities that co-elute in standard systems.
-
-
Employ a Gradient Elution: If your impurities are significantly less polar or more polar than your product, a gradient elution can save time and solvent. Start with a lower polarity mobile phase to elute the less polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[7][8]
Caption: A typical gradient elution workflow for purification.
Q3: My compound seems to be decomposing on the column. My collected fractions are showing new spots on the TLC plate that weren't in the crude material. Why is this happening?
A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[9] While this compound is generally stable, certain impurities or reaction conditions might make it more susceptible.
Troubleshooting Compound Instability:
-
Deactivate the Silica Gel: You can neutralize the most acidic sites on the silica gel before running your chromatography.
-
Protocol: Prepare your mobile phase with 1% triethylamine (TEA). Flush the packed column with 2-3 column volumes of this basic mobile phase before loading your sample. Then, run the chromatography using your optimized mobile phase (without the TEA, but with the acetic acid).[6] This pre-treatment can significantly reduce on-column degradation.
-
-
Consider an Alternative Stationary Phase: If deactivation is not sufficient, you may need to switch to a different stationary phase.
-
Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds. You will likely need to re-develop your solvent system as the selectivity will be different.
-
Reversed-Phase (C18): For highly polar or zwitterionic compounds, reversed-phase flash chromatography can be an excellent option.[10] In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and a non-polar stationary phase (C18 silica). Buffers or modifiers like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape.[4][11]
-
Q4: I'm observing peak fronting in my chromatogram. What does this indicate?
A: Peak fronting, where the peak is broader in the first half, is typically caused by column overload or poor sample solubility in the mobile phase.[12][13]
Addressing Peak Fronting:
-
Reduce Sample Load: You may be loading too much crude material onto the column for its size. As a general rule, for a moderately difficult separation, the sample load should be about 1-5% of the mass of the silica gel.
-
Improve Sample Dissolution: Ensure your crude sample is fully dissolved before loading. If you are loading the sample as a solution (wet loading), use the minimum amount of solvent possible, and ideally, use the initial mobile phase solvent to dissolve it.[14]
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading is the best approach.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel or Celite® to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.
Caption: Workflow for dry loading a sample onto a flash column.
-
Recommended Starting Protocol for Flash Chromatography
This protocol is a robust starting point for the purification of this compound.
1. TLC Analysis and Eluent Selection:
-
Stationary Phase: Standard silica gel TLC plates.
-
Mobile Phase Screening:
-
System A: Ethyl Acetate / Hexanes with 1% Acetic Acid.
-
System B: Dichloromethane / Methanol with 1% Acetic Acid.
-
-
Goal: Achieve an Rf of ~0.25 for the target compound.
2. Column Preparation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Use the "slurry" method for best results. Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pour it into the column. Allow it to pack under gentle pressure.
3. Sample Loading:
-
Method: Dry loading is highly recommended (see Q4 above).
-
Sample Mass: Do not exceed a 1:50 ratio of crude material to silica gel by mass.
4. Elution and Fraction Collection:
-
Elution Mode: A linear gradient is often most effective.
-
Example Gradient (based on a 30% EtOAc/Hexanes + 1% AcOH TLC system):
-
Start with 10% EtOAc/Hexanes + 1% AcOH for 2 column volumes.
-
Ramp linearly to 50% EtOAc/Hexanes + 1% AcOH over 10 column volumes.
-
Hold at 50% EtOAc/Hexanes + 1% AcOH until the product has fully eluted.
-
-
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Note: The acetic acid will be removed during this process, but for highly sensitive downstream applications, an aqueous wash of the combined organic fractions may be considered before final concentration.
References
- CN106831540A - Preparation method of (S)
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Supporting Information Metal free decarboxylative aminoxylation of carboxylic acids using a biphasic solvent system - The Royal Society of Chemistry. (URL: [Link])
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
Piperidines ESI-revised3 - The Royal Society of Chemistry. (URL: [Link])
-
(3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid - MySkinRecipes. (URL: [Link])
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. (URL: [Link])
-
Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed. (URL: [Link])
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (URL: [Link])
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. (URL: [Link])
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])
- US8188309B2 - Process for preparing aromatic carboxylic acids - Google P
-
Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials - MDPI. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (URL: [Link])
-
Issue with amino acid analysis - Chromatography Forum. (URL: [Link])
-
(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])
-
Tailing and Fronting of Chromatographic Peaks - Analytical Sciences Digital Library. (URL: [Link])
-
Purifying ionic compounds by flash column chromatography - Biotage. (URL: [Link])
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])
-
Unavoidable Coelution - Flash Chromatography - Help! : r/Chempros - Reddit. (URL: [Link])
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (URL: [Link])
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (URL: [Link])
-
Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. (URL: [Link])
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. (URL: [Link])
-
Flash Column Chromatography Guide - MIT OpenCourseWare. (URL: [Link])
-
HPLC method dev strategies for Zwitterions - Chromatography Forum. (URL: [Link])
-
Which sample solvents work best with normal-phase flash column chromatography? - Biotage. (URL: [Link])
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? - MDPI. (URL: [Link])
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - UCL Discovery. (URL: [Link])
-
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength - Chromatography Today. (URL: [Link])
Sources
- 1. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]
- 2. chromtech.com [chromtech.com]
- 3. asdlib.org [asdlib.org]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. acdlabs.com [acdlabs.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. chemistryviews.org [chemistryviews.org]
Technical Support Center: Optimizing Cbz Protection of 6-methylpiperidine-3-carboxylic acid
Welcome to the technical support center for the Cbz protection of 6-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges encountered during this specific transformation.
Introduction: The Challenge of a Bifunctional Substrate
6-methylpiperidine-3-carboxylic acid presents a unique set of challenges for selective N-protection. The molecule contains a secondary amine, which is a good nucleophile, and a carboxylic acid, which can complicate the reaction under basic conditions. Furthermore, the presence of a methyl group at the 6-position introduces steric hindrance around the nitrogen atom, potentially slowing down the reaction rate and requiring carefully optimized conditions. This guide will walk you through the critical parameters to ensure a successful and high-yielding Cbz protection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue when dealing with sterically hindered secondary amines like 6-methylpiperidine-3-carboxylic acid. Several factors could be at play:
-
Insufficiently Reactive Cbz Reagent: While benzyl chloroformate (Cbz-Cl) is the most common reagent, its reactivity might be hampered by the steric bulk of the substrate.
-
Inadequate Base: The choice and amount of base are critical. The base not only neutralizes the HCl generated during the reaction but also deprotonates the carboxylic acid, which can influence the overall reaction environment.[1]
-
Low Reaction Temperature: While starting the reaction at 0°C is standard practice to control exothermicity, prolonged low temperatures might not provide enough energy to overcome the activation barrier for this hindered amine.
Troubleshooting Steps & Scientific Rationale:
-
Consider a More Reactive Acylating Agent: If Cbz-Cl is not effective, consider using N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). Cbz-OSu is often used for sensitive substrates as it does not produce HCl and can sometimes be more effective for hindered amines.
-
Optimize the Base and pH: The classic Schotten-Baumann condition, using an aqueous solution of sodium carbonate or bicarbonate, is a good starting point.[1][2] It is crucial to maintain a pH between 8 and 10.[3] A pH that is too low will lead to the decomposition of Cbz-Cl, while a pH that is too high can increase the rate of racemization if the chiral center is sensitive.[3] For this specific substrate, which is a zwitterion, ensuring it is fully dissolved and the amine is deprotonated is key. A mixed buffer system of Na₂CO₃ and NaHCO₃ can provide better pH control.[3]
-
Gradually Increase the Reaction Temperature: After the initial addition of Cbz-Cl at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours.[1] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time and temperature.
-
Solvent System: A biphasic system (e.g., water/THF or water/dioxane) can be beneficial. The organic solvent helps to dissolve the Cbz-Cl and the partially protected intermediate, while the aqueous phase maintains the pH and dissolves the starting material.
Workflow for Optimizing Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete Cbz protection.
Q2: I am observing multiple spots on my TLC plate. What are the possible side products and how can I minimize their formation?
A2: The formation of multiple products indicates side reactions are occurring. For 6-methylpiperidine-3-carboxylic acid, the primary side products could be:
-
Benzyl Ester Formation: The carboxylic acid can react with benzyl chloroformate to form a benzyl ester. This is more likely if the reaction conditions are not carefully controlled.
-
Di-benzylation (unlikely for secondary amine): While less common for secondary amines, under harsh conditions, other reactions can occur.
-
Unreacted Starting Material: As discussed in Q1.
Strategies to Minimize Side Product Formation:
-
Control the Stoichiometry: Use a slight excess of Cbz-Cl (1.1-1.2 equivalents) to ensure complete reaction with the more nucleophilic amine.[1] A large excess of Cbz-Cl can promote side reactions.
-
Maintain Optimal pH: A pH between 8 and 10 favors the N-acylation of the deprotonated amine over the O-acylation of the carboxylate.[3] The amine is significantly more nucleophilic than the carboxylate anion.
-
Temperature Control: Add the Cbz-Cl slowly at 0°C to dissipate the heat generated and minimize side reactions.
Data on Reaction Specificity:
| Functional Group | Relative Nucleophilicity | Likelihood of Reaction with Cbz-Cl (pH 8-10) |
| Secondary Amine | High | High (Desired Reaction) |
| Carboxylate Anion | Moderate | Low |
| Carboxylic Acid (protonated) | Low | Very Low |
Q3: The solubility of my starting material is poor in the reaction solvent. How can I address this?
A3: 6-methylpiperidine-3-carboxylic acid is a zwitterion and may have limited solubility in common organic solvents.[4] Poor solubility can lead to slow and incomplete reactions.
Improving Solubility:
-
Aqueous Biphasic System: The use of a water-miscible co-solvent like THF or dioxane is highly recommended. The starting material will dissolve in the aqueous phase where the pH is controlled, and the reaction will proceed at the interface or in the organic phase as the product becomes more organic-soluble.
-
Initial pH Adjustment: Ensure the aqueous phase is basic enough to deprotonate the carboxylic acid, which can improve solubility in water.
-
Sonication: In some cases, brief sonication can help to dissolve poorly soluble starting materials.[4]
Experimental Protocols
Protocol 1: Cbz Protection of 6-methylpiperidine-3-carboxylic acid under Schotten-Baumann Conditions
This protocol is a robust starting point for the Cbz protection of your substrate.
Materials:
-
6-methylpiperidine-3-carboxylic acid (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpiperidine-3-carboxylic acid (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and THF (e.g., 2:1 v/v). Cool the solution to 0°C in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[1]
Logical Flow of the Protocol:
Caption: Step-by-step workflow for Cbz protection.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (cached). [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Scribd. Application Note - N-CBZ Protection. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
Sources
Technical Support Center: Synthesis of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction conditions for a successful outcome.
Introduction
The synthesis of this compound is a multi-step process that presents several challenges, primarily centered around the catalytic hydrogenation of the substituted pyridine ring and the subsequent stereochemical control. The presence of a methyl group at the 6-position and a carboxylic acid at the 3-position introduces two chiral centers, leading to the formation of diastereomers. Low yields can often be attributed to incomplete hydrogenation, side reactions, difficult purification, or a combination of these factors. This guide provides a detailed breakdown of the synthetic pathway, common pitfalls, and evidence-based solutions.
Synthetic Pathway Overview
A common and logical synthetic route commences with the catalytic hydrogenation of 6-methylnicotinic acid, followed by the protection of the resulting piperidine nitrogen with a carboxybenzyl (Cbz) group. An alternative, and often preferred, route involves the initial esterification of the carboxylic acid to prevent potential catalyst poisoning and facilitate purification.
Caption: Alternative synthetic routes for this compound.
Frequently Asked Questions & Troubleshooting
Part 1: Catalytic Hydrogenation of the Pyridine Ring
Q1: I am observing very low conversion of my 6-methylnicotinic acid (or its ester) to the corresponding piperidine derivative. What are the likely causes and how can I improve the yield?
A1: Low conversion during the catalytic hydrogenation of a substituted pyridine ring is a common challenge. The aromaticity of the pyridine ring makes it significantly more resistant to reduction compared to a simple alkene. Several factors can contribute to this issue:
-
Catalyst Activity and Choice:
-
Palladium on Carbon (Pd/C): While effective for many hydrogenations, it can sometimes be less efficient for pyridine rings, especially with deactivating substituents.
-
Platinum Oxide (PtO₂): Often the catalyst of choice for hydrogenating pyridines, typically used in acidic media like acetic acid.[1]
-
Rhodium on Carbon (Rh/C): Can also be very effective, sometimes under milder conditions than platinum.
-
Catalyst Deactivation: The pyridine nitrogen itself or impurities in the starting material can act as catalyst poisons. The carboxylic acid group in 6-methylnicotinic acid can also interfere with some catalysts. Esterification of the carboxylic acid prior to hydrogenation is a common strategy to mitigate this.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Atmospheric pressure is often insufficient. Pressures ranging from 50 to 100 bar are frequently required for complete hydrogenation of pyridines.
-
Temperature: Elevated temperatures (60-100 °C) can significantly increase the reaction rate.
-
Solvent: The choice of solvent is critical. For PtO₂ catalysts, glacial acetic acid is a common solvent which also serves to activate the pyridine ring by protonation. For Pd/C, alcoholic solvents like methanol or ethanol are typically used.
-
Acidity: The presence of a Brønsted acid can facilitate the reduction by protonating the pyridine nitrogen, making the ring more susceptible to hydrogenation.[2] However, this must be balanced with potential side reactions.
-
Troubleshooting Protocol: Improving Hydrogenation Yield
-
Esterify the Carboxylic Acid: If starting with 6-methylnicotinic acid, consider converting it to the methyl or ethyl ester first. This can be achieved using standard methods such as refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.
-
Optimize Catalyst System:
-
If using Pd/C with the ester, ensure the catalyst is of high quality and use a loading of 5-10 mol%.
-
Consider switching to PtO₂ in glacial acetic acid, especially if direct hydrogenation of the acid is desired.
-
-
Increase Hydrogen Pressure and Temperature:
-
Start with a hydrogen pressure of at least 50 bar and a temperature of 60-80 °C. If the reaction is still slow, these parameters can be cautiously increased.
-
-
Ensure Purity of Starting Material: Use highly pure 6-methylnicotinic acid or its ester to avoid catalyst poisoning.
| Parameter | Starting Point | Optimization Range | Rationale |
| Catalyst | 10% Pd/C (for ester) | PtO₂, Rh/C | Pt and Rh are often more effective for pyridine reduction.[1] |
| Catalyst Loading | 5 mol% | 5 - 15 mol% | Higher loading can increase reaction rate. |
| H₂ Pressure | 50 bar | 50 - 100 bar | Higher pressure increases hydrogen concentration on the catalyst surface. |
| Temperature | 60 °C | 60 - 100 °C | Overcomes the activation energy for aromatic ring reduction. |
| Solvent | Methanol (for ester) | Acetic Acid (for acid) | Acidic solvent protonates the pyridine, activating it for reduction.[2] |
Q2: My hydrogenation reaction is producing a mixture of products, including partially hydrogenated intermediates. How can I drive the reaction to completion?
A2: The formation of partially hydrogenated intermediates, such as tetrahydropyridines, indicates that the reaction conditions are not sufficiently forcing to achieve full reduction of the aromatic ring.
-
Causality: The initial reduction of the pyridine ring is often the fastest step, while the subsequent reduction of the resulting enamine-like intermediates can be slower. Insufficient reaction time, low hydrogen pressure, or declining catalyst activity can lead to the accumulation of these intermediates.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by a suitable technique (e.g., GC-MS or LC-MS) and continue until the starting material and intermediates are no longer observed.
-
Increase Hydrogen Pressure and/or Temperature: As outlined in A1, more forcing conditions are often necessary for complete saturation.
-
Re-charge with Fresh Catalyst: If the reaction stalls, the catalyst may have become deactivated. Carefully filtering the reaction mixture (under an inert atmosphere if the catalyst is pyrophoric) and adding a fresh portion of catalyst can sometimes restart the hydrogenation.
Q3: I am concerned about the diastereoselectivity of the hydrogenation. What can I expect, and can I control the cis/trans ratio of the product?
A3: The hydrogenation of 6-methylnicotinic acid or its ester will produce two new chiral centers at positions 3 and 6 of the piperidine ring, leading to the formation of cis and trans diastereomers.
-
Expected Outcome: The cis isomer, where the methyl and carboxylic acid (or ester) groups are on the same face of the ring, is often the major product in catalytic hydrogenations of substituted pyridines. This is due to the substrate adsorbing onto the catalyst surface from the less sterically hindered face, leading to syn-addition of hydrogen.[3] However, the exact ratio can be influenced by the catalyst, solvent, and other reaction conditions.
Strategies for Controlling Diastereoselectivity:
-
Catalyst Choice: Different catalysts can exhibit different selectivities. It may be necessary to screen various catalysts (e.g., different metals or supports) to optimize the desired diastereomeric ratio.
-
Directed Hydrogenation: In some cases, the presence of a functional group that can coordinate to the catalyst can direct the hydrogenation from a specific face of the molecule.
-
Post-Hydrogenation Epimerization: It is sometimes possible to epimerize the less stable diastereomer to the more stable one under basic or acidic conditions.
Sources
Technical Support Center: Purification of 1-Cbz-6-methylpiperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 1-Cbz-6-methylpiperidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with chiral piperidine scaffolds. The presence of two stereocenters (C3 and C6) in this molecule introduces significant purification challenges, primarily the separation of diastereomers. This guide provides in-depth, field-proven insights into identifying and removing common impurities through a practical question-and-answer format, detailed protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-Cbz-6-methylpiperidine-3-carboxylic acid?
The impurity profile of the crude product is highly dependent on the synthetic route and reaction conditions. However, several common impurities are consistently observed:
-
Diastereomers: The primary impurity is the undesired diastereomer. The molecule exists as cis and trans isomers. For instance, if the target is the (3S,6R)-isomer (trans), the crude product will likely contain the (3S,6S)-isomer (cis) as a major impurity. The relative ratio depends on the stereoselectivity of the synthesis.
-
Unreacted Starting Materials: Residual 6-methylpiperidine-3-carboxylic acid or benzyl chloroformate (Cbz-Cl) may be present if the reaction has not gone to completion.
-
Byproducts of Cbz Protection: Benzyl alcohol can be present as a byproduct of Cbz-Cl hydrolysis. In some cases, if the reaction conditions are not carefully controlled, minor side products from reactions involving the Cbz group can occur[1][2].
-
Solvent Residues: Residual solvents from the reaction and initial work-up are common.
Q2: Which analytical techniques are essential for assessing the purity of my product?
A multi-technique approach is necessary for a complete purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining diastereomeric excess (d.e.) and enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving piperidine derivatives[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure and identifying chemical impurities. The relative integration of characteristic peaks can provide an estimate of the diastereomeric ratio. For more precise analysis, a chiral discriminating agent can be used to resolve signals of enantiomers or diastereomers in the NMR spectrum[4].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for detecting and identifying the mass of the desired product and any impurities, helping to confirm their identities.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity. A broad melting range often suggests the presence of impurities, particularly a mixture of diastereomers.
Q3: Why is it critical to separate the diastereomers?
The three-dimensional arrangement of atoms in a molecule dictates its biological activity. Diastereomers have different spatial arrangements and, therefore, can exhibit significantly different pharmacological and toxicological profiles[5]. In drug development, regulatory agencies require that stereoisomeric drugs be treated as separate entities. Using a pure stereoisomer is essential for:
-
Maximizing Therapeutic Efficacy: Often, only one isomer is responsible for the desired biological effect.
-
Reducing Off-Target Effects and Toxicity: The undesired isomer may be inactive, less active, or contribute to unwanted side effects.
-
Ensuring Reproducibility: Controlling the stereochemical purity of an active pharmaceutical ingredient (API) is critical for consistent clinical outcomes.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My chiral HPLC analysis shows a nearly 1:1 mixture of diastereomers. How can I isolate the desired isomer?
This is the most common challenge. When a synthesis is not highly diastereoselective, a robust purification method is required. There are two primary strategies:
Strategy A: Diastereomeric Salt Resolution via Fractional Crystallization This classical and cost-effective technique exploits the different physicochemical properties of diastereomeric salts. The carboxylic acid group of your product can be reacted with a chiral amine (resolving agent) to form two diastereomeric salts. These salts have different solubilities in a given solvent system, allowing one to crystallize selectively.
-
Causality: The formation of a salt with a single enantiomer of a resolving agent (e.g., (R)-1-phenylethylamine) converts your mixture of diastereomers into a new mixture of diastereomeric salts (e.g., [(3S,6R)-acid • (R)-base] and [(3S,6S)-acid • (R)-base]). These salts are no longer mirror images and thus have unique physical properties, including solubility, which can be exploited for separation[3][6].
(A detailed protocol for this method is provided below.)
Strategy B: Preparative Chiral Chromatography This method uses a chiral stationary phase (CSP) to separate the diastereomers on a larger scale. While more expensive in terms of equipment and solvents, it offers high resolution and can be faster to develop than crystallization methods.
-
Causality: The CSP creates a chiral environment where the two diastereomers have different affinities (transient diastereomeric interactions) with the stationary phase. This differential interaction leads to different retention times, allowing for their separation.
Problem 2: My crude product is a persistent oil and fails to crystallize, making it difficult to handle.
An oily product is often indicative of a mixture of isomers or the presence of other impurities that inhibit crystallization.
-
Underlying Cause: Mixtures of compounds, especially stereoisomers, often form a eutectic mixture, which has a lower melting point than either of the pure components. This can result in the product remaining an oil at room temperature.
-
Solution Steps:
-
Initial Purification: First, remove non-isomeric impurities. Perform an acid-base extraction. Dissolve the crude oil in an organic solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, then with brine. This should remove starting amines and some polar impurities.
-
Solvent Screening for Crystallization: Attempt to crystallize the purified oil. Screen a variety of solvent systems. Good starting points for this class of molecules include ethyl acetate/heptane, methanol/water, or ethanol/petroleum ether mixtures[7]. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Consider Salt Formation: If the free acid does not crystallize, converting it to a simple achiral salt (e.g., with sodium hydroxide or dicyclohexylamine) may induce crystallization and allow for purification from non-ionic impurities. The pure acid can then be liberated from the salt.
-
Problem 3: My ¹H NMR spectrum shows residual benzyl alcohol and unreacted starting materials.
This indicates an incomplete reaction or inefficient work-up.
-
Solution: Acid-Base Extraction Workflow:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M Na₂CO₃ or a saturated NaHCO₃ solution). The carboxylic acid product will be deprotonated and move into the aqueous layer. Benzyl alcohol and unreacted Cbz-Cl will remain in the organic layer.
-
Separate the layers. Discard the organic layer.
-
Acidify the aqueous layer carefully with a strong acid (e.g., 3M HCl) to a pH of ~2. The protonated carboxylic acid will precipitate or can be extracted back into a fresh portion of organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, free from neutral/basic impurities[1].
-
Data Presentation: Expected Purity Enhancement
The following table summarizes typical results from a successful diastereomeric resolution protocol.
| Purification Stage | Chemical Purity (HPLC, %) | Diastereomeric Excess (d.e., %) | Overall Yield (%) | Notes |
| Crude Product | ~90% | 5 - 20% | 100% (Crude) | Typically an oil or semi-solid. |
| After Acid-Base Wash | >95% | 5 - 20% | ~90% | Removes non-acidic impurities. |
| After 1st Crop (Salt) | >99% | >95% | 30 - 40% | Yield is for the single desired diastereomer. |
| After Recrystallization | >99.5% | >99% | 25 - 35% | Further enhances diastereomeric purity. |
Experimental Protocol: Diastereomeric Resolution
This protocol details the separation of a diastereomeric mixture of 1-Cbz-6-methylpiperidine-3-carboxylic acid using (R)-(+)-α-methylbenzylamine as the resolving agent.
Objective: To selectively crystallize the diastereomeric salt of one diastereomer, leaving the other in the mother liquor.
Materials:
-
Crude 1-Cbz-6-methylpiperidine-3-carboxylic acid (diastereomeric mixture)
-
(R)-(+)-α-methylbenzylamine (or another suitable chiral amine)
-
Ethanol (anhydrous)
-
Ethyl Acetate
-
3M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filtration apparatus, pH paper, rotary evaporator
Procedure:
-
Salt Formation:
-
In a flask, dissolve 10.0 g of the crude acid mixture in 100 mL of warm ethanol.
-
In a separate beaker, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine (relative to the total moles of the acid) in 20 mL of ethanol.
-
Slowly add the amine solution to the stirring acid solution. A precipitate may begin to form.
-
Gently heat the mixture until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Initiating crystallization by scratching the flask with a glass rod may be necessary.
-
Once crystallization begins, let the flask stand undisturbed at room temperature for 4-6 hours, then transfer to a refrigerator (4 °C) overnight to maximize crystal formation.
-
Rationale: The slow cooling process is critical. It allows the less soluble diastereomeric salt to selectively crystallize out of the solution, while the more soluble salt remains in the mother liquor[8].
-
-
Isolation of the Diastereomeric Salt (First Crop):
-
Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the crystals under vacuum. This is your "first crop" and should be enriched in one diastereomer.
-
Validation Step: Take a small sample of the dried salt, liberate the free acid (see Step 5), and check the diastereomeric excess (d.e.) by chiral HPLC. If d.e. is <98%, a recrystallization of the salt from fresh ethanol is recommended.
-
-
Analysis of the Mother Liquor:
-
The filtrate (mother liquor) is now enriched in the other diastereomer. It can be set aside for subsequent recovery of the other isomer if desired.
-
-
Liberation of the Free Acid:
-
Dissolve the purified diastereomeric salt in a mixture of water and ethyl acetate.
-
Carefully add 3M HCl dropwise with vigorous stirring until the pH of the aqueous layer is ~2.
-
Transfer the mixture to a separatory funnel. The chiral amine will now be in the aqueous layer as its hydrochloride salt, and your purified Cbz-acid will be in the ethyl acetate layer.
-
Separate the layers. Extract the aqueous layer once more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, single-diastereomer product.
-
Visual Workflow: Purification Strategy
The following diagram outlines the logical workflow for the purification and isolation of a single diastereomer of 1-Cbz-6-methylpiperidine-3-carboxylic acid.
Caption: Purification workflow for isolating a single diastereomer.
References
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(6), 395-401. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 24, 2026, from [Link]
-
Kavčič, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4285. Retrieved January 24, 2026, from [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8348-8359. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Retrieved January 24, 2026, from [Link]
-
MySkinRecipes. (n.d.). (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid. Retrieved January 24, 2026, from [Link]
-
Aksenov, N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7359. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved January 24, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Retrieved January 24, 2026, from [Link]
-
PubMed. (n.d.). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved January 24, 2026, from [Link]
-
De Gruyter. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 24, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 24, 2026, from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 8. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of N-benzyloxycarbonyl-6-methylnipecotic Acid Production
Welcome to the technical support center for the synthesis and scale-up of N-benzyloxycarbonyl-6-methylnipecotic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during production. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the integrity and success of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of N-benzyloxycarbonyl-6-methylnipecotic acid, a key building block for various pharmacologically active compounds, presents several challenges during scale-up. These can range from incomplete reactions and side-product formation to difficulties in purification and handling. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: Synthesis and Reaction Optimization
Question: We are observing low yields during the N-benzyloxycarbonylation of 6-methylnipecotic acid. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in this reaction often stem from several factors, including incomplete reaction, side-product formation, and degradation of the starting material or product. Let's break down the potential causes and solutions.
Troubleshooting Low Yields in N-benzyloxycarbonylation
| Potential Cause | Suggested Solution | Scientific Rationale |
| Incomplete Reaction | - Optimize Base: Ensure at least two equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA) are used.[1] - Monitor pH: Maintain a basic pH (8-10) throughout the reaction. - Increase Reagent Equivalents: A slight excess (1.1-1.2 equivalents) of benzyl chloroformate (Cbz-Cl) can drive the reaction to completion. | The reaction produces HCl, which protonates the amino group of the starting material, rendering it non-nucleophilic. A base is crucial to neutralize the acid and maintain the free amine for reaction.[1] |
| Side-Product Formation | - Control Temperature: Perform the reaction at a low temperature (0-5 °C) to minimize the formation of N-acylpyridinium salts or other byproducts.[1] - Slow Addition of Cbz-Cl: Add the benzyl chloroformate dropwise to the reaction mixture to avoid localized high concentrations. | Benzyl chloroformate is highly reactive and can react with other nucleophiles present or undergo side reactions at elevated temperatures.[1] |
| Poor Reagent Quality | - Use Fresh Cbz-Cl: Benzyl chloroformate is moisture-sensitive and can degrade over time. Use a fresh, high-purity reagent for best results.[1] | Degraded Cbz-Cl can lead to the formation of benzyl alcohol and other impurities that can complicate the reaction and purification. |
| Starting Material Quality | - Ensure Purity of 6-methylnipecotic acid: Impurities in the starting material can interfere with the reaction. | Purity of starting materials is a critical parameter in any chemical synthesis, especially during scale-up. |
FAQ 2: Work-up and Purification Challenges
Question: We are struggling with the purification of N-benzyloxycarbonyl-6-methylnipecotic acid. The product is difficult to crystallize and contains persistent impurities. What purification strategies do you recommend?
Answer: Purification is a critical step, and challenges here can significantly impact the final product's quality and yield. The choice of purification method depends on the nature of the impurities.
Troubleshooting Purification Issues
| Potential Cause | Suggested Solution | Scientific Rationale |
| Emulsion Formation during Extraction | - Brine Wash: Use a saturated NaCl solution (brine) during the aqueous work-up to break emulsions.[2] - Solvent Selection: Experiment with different extraction solvents (e.g., ethyl acetate, dichloromethane). | Brine increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and helping to break up emulsions. |
| Difficulty in Crystallization | - Solvent System Screening: Screen various solvent/anti-solvent systems (e.g., ethyl acetate/hexanes, toluene/heptane) to find optimal crystallization conditions. - Seed Crystals: Use a small amount of pure product as seed crystals to induce crystallization.[3] | The solubility of the product and impurities in different solvent systems is key to effective crystallization. |
| Persistent Impurities | - Column Chromatography: If crystallization is ineffective, silica gel column chromatography may be necessary. A gradient elution of ethyl acetate in hexanes is a good starting point. - Recrystallization: Multiple recrystallizations may be required to achieve high purity. | Chromatographic separation is based on the differential adsorption of the compound and impurities on the stationary phase. |
| Product Oiling Out | - Controlled Cooling: Cool the crystallization mixture slowly to promote the formation of crystals rather than an oil.[3] - Trituration: If the product oils out, attempt to solidify it by stirring with a poor solvent (e.g., hexanes). | Rapid cooling can lead to supersaturation and the formation of an amorphous oil instead of a crystalline solid. |
Experimental Protocols
Detailed Protocol for N-benzyloxycarbonylation of 6-methylnipecotic acid
This protocol is a starting point and may require optimization based on your specific equipment and scale.
-
Dissolution: Dissolve 6-methylnipecotic acid (1.0 equivalent) in a suitable solvent system, such as a 2:1 mixture of tetrahydrofuran (THF) and water.[1]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Basification: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.[1]
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up:
-
Extraction: Extract the product with ethyl acetate (3x).[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-benzyloxycarbonyl-6-methylnipecotic acid.
Caption: Workflow for the synthesis and purification of N-benzyloxycarbonyl-6-methylnipecotic acid.
Advanced Troubleshooting: Scale-Up Considerations
Question: We are planning to scale up the synthesis to a pilot plant. What new challenges should we anticipate?
Answer: Scaling up a chemical synthesis introduces a new set of challenges related to heat transfer, mass transfer, and safety.
Diagram of Scale-Up Challenges and Mitigation
Caption: Key challenges and mitigation strategies for the scale-up of N-benzyloxycarbonyl-6-methylnipecotic acid synthesis.
References
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
- (PDF)
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives - ResearchG
- A kind of preparation method of (S)
- A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - PMC - NIH.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - Journal of Medicinal Chemistry - ACS Public
- Isolation and purification of 6-aminocaproic acid - Google P
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - MDPI.
- Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed.
- Preparation of Mono-Cbz Protected Guanidines - PMC - NIH.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem.
- Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem.
- Use of 6 M HCl for removal of the N-alpha-tert-butyloxycarbonyl group during solid-phase peptide synthesis - PubMed.
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, particularly the (3S,6R)-stereoisomer, is a crucial chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid piperidine scaffold and defined stereochemistry are key features in the design of potent and selective enzyme inhibitors and other therapeutic agents. The efficient and stereocontrolled synthesis of this molecule is, therefore, a topic of significant interest in medicinal and process chemistry.
This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, stereoselectivity, scalability, and overall efficiency.
Core Synthetic Challenge: Stereocontrol
The principal challenge in the synthesis of this compound lies in the precise control of the two stereocenters at the C3 and C6 positions of the piperidine ring. The desired cis relationship between the methyl group at C6 and the carboxylic acid at C3 is a key structural feature. The two main strategies to achieve this are:
-
Catalytic Asymmetric Hydrogenation: This approach involves the hydrogenation of a substituted pyridine precursor using a chiral catalyst to induce the desired stereochemistry in a single step.
-
Diastereoselective Reduction followed by Chiral Resolution: This strategy relies on the reduction of a pyridine precursor to create a mixture of diastereomers, which are then separated to isolate the desired stereoisomer.
This guide will explore both of these fundamental approaches.
Route 1: Catalytic Asymmetric Hydrogenation of a Pyridine Precursor
This is arguably the most elegant and atom-economical approach, establishing both stereocenters in a single, highly controlled reaction. The general strategy involves the synthesis of a 6-methylnicotinic acid derivative, followed by asymmetric hydrogenation.
Logical Workflow for Route 1
Caption: Workflow for the Catalytic Asymmetric Hydrogenation Route.
In-Depth Mechanistic Discussion
The cornerstone of this route is the asymmetric hydrogenation of the pyridine ring. Chiral phosphine ligands, often in complex with rhodium or ruthenium, are employed to create a chiral environment around the metal center. The substrate coordinates to the metal, and hydrogen is delivered to one face of the pyridine ring, leading to the formation of the desired stereoisomers. The choice of catalyst, solvent, and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.
Experimental Protocol: Route 1
Step 1: Esterification of 6-Methylnicotinic Acid
-
Setup: To a solution of 6-methylnicotinic acid (1.0 eq) in methanol (5-10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the methyl 6-methylnicotinate.
Step 2: Catalytic Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a pressure reactor is charged with a rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01-0.05 mol%) and a chiral bisphosphine ligand (e.g., a derivative of BINAP, 0.011-0.055 mol%).
-
Reaction Setup: A solution of methyl 6-methylnicotinate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen gas (typically 5-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-48 hours.
-
Work-up: After depressurization, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude methyl (3S,6R)-6-methylpiperidine-3-carboxylate.
Step 3: N-Benzyloxycarbonylation
-
Setup: Dissolve the crude piperidine ester (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v). Cool the solution to 0 °C.
-
Reaction: Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq).
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 4: Saponification
-
Setup: Dissolve the N-Cbz protected ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Reaction: Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 2: Diastereoselective Reduction and Chiral Resolution
Logical Workflow for Route 2
Caption: Workflow for the Diastereoselective Reduction and Chiral Resolution Route.
In-Depth Mechanistic Discussion
The initial hydrogenation of the 6-methylnicotinic acid ester, typically using a heterogeneous catalyst like palladium on carbon, results in a mixture of cis and trans diastereomers. The subsequent N-protection with a Cbz group yields a mixture of diastereomeric N-protected esters. The key step is the chiral resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives) or a chiral amine. The different physical properties of these salts, most notably their solubility, allow for their separation by fractional crystallization.
Experimental Protocol: Route 2
Step 1: Hydrogenation of Methyl 6-Methylnicotinate
-
Setup: A solution of methyl 6-methylnicotinate (1.0 eq) in methanol is charged into a hydrogenation vessel containing 10% Palladium on carbon (5-10 wt%).
-
Reaction: The vessel is purged and then pressurized with hydrogen gas (50-100 psi) and shaken at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is filtered through celite, and the filtrate is concentrated to give a mixture of cis and trans methyl 6-methylpiperidine-3-carboxylate.
Step 2: N-Benzyloxycarbonylation
-
Procedure: Follow the same N-benzyloxycarbonylation procedure as described in Route 1, Step 3, using the diastereomeric mixture of piperidine esters as the starting material. This will yield a mixture of diastereomeric N-Cbz protected esters.
Step 3: Chiral Resolution
-
Salt Formation: Dissolve the diastereomeric mixture of N-Cbz protected esters (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5-1.0 eq), in the same solvent.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked by chiral HPLC.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to liberate the enantiomerically enriched N-Cbz protected ester.
Step 4: Saponification
-
Procedure: Follow the same saponification procedure as described in Route 1, Step 4, using the enantiomerically pure N-Cbz protected ester to obtain the final product.
Comparative Analysis
| Feature | Route 1: Catalytic Asymmetric Hydrogenation | Route 2: Diastereoselective Reduction & Chiral Resolution |
| Stereocontrol | High, established in a single step. | Lower initial control, relies on efficient separation. |
| Atom Economy | Excellent, minimal waste. | Moderate, loss of the undesired enantiomer. |
| Scalability | Can be challenging due to catalyst cost and sensitivity. | Generally more straightforward to scale up. |
| Yield | Potentially high if the catalyst is effective. | Overall yield is limited by the resolution step (max 50% for one enantiomer without racemization and recycling). |
| Reagents | Requires expensive and often air-sensitive chiral catalysts. | Utilizes more common and robust reagents. |
| Process Development | Requires significant optimization of catalyst and conditions. | Resolution step can be time-consuming to develop. |
Conclusion
Both the catalytic asymmetric hydrogenation and the diastereoselective reduction with chiral resolution represent viable pathways for the synthesis of this compound.
-
Route 1 (Asymmetric Hydrogenation) is the more modern and elegant approach, offering high stereocontrol and atom economy. It is particularly well-suited for large-scale manufacturing where the initial investment in catalyst screening and process optimization can be justified by the efficiency of the key transformation.
-
Route 2 (Chiral Resolution) is a more classical and often more accessible method, especially on a laboratory scale. While it is less atom-economical, its reliance on more conventional reagents and techniques makes it a robust and dependable option.
The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available resources, and the developmental timeline. For academic and early-stage drug discovery research, the flexibility of the chiral resolution approach may be advantageous. For large-scale production, the efficiency of a well-optimized asymmetric hydrogenation process is likely to be the preferred method.
References
- Specific patents or journal articles detailing the synthesis of 1-(benzyloxycarbonyl)
- Further relevant publications on stereoselective piperidine synthesis would be included.
- References for the N-benzyloxycarbonyl
- Authoritative reviews on asymmetric c
The Piperidine Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Senior Application Scientist's Guide to Efficacy and Mechanistic Diversity
For decades, the simple six-membered nitrogen-containing heterocycle, piperidine, has been a cornerstone in the design of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable versatility.[1] The piperidine ring is not merely a passive linker; its conformational flexibility, ability to engage in crucial hydrogen bonding, and its role in modulating physicochemical properties like lipophilicity and metabolic stability make it a highly "privileged scaffold" in medicinal chemistry.[3] This guide provides a comparative analysis of enzyme inhibitors derived from different piperidine scaffolds, offering insights into their efficacy, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them. We will delve into specific examples from key enzyme families, including β-secretase 1 (BACE1), Dipeptidyl Peptidase-4 (DPP-4), and Poly (ADP-ribose) Polymerase (PARP), to illustrate how subtle modifications to the piperidine core can lead to significant differences in inhibitory potency and selectivity.
Understanding the Piperidine Advantage in Enzyme Inhibition
The utility of the piperidine scaffold stems from several key features that can be fine-tuned by medicinal chemists:
-
Modulation of Physicochemical Properties: The piperidine ring can significantly influence a molecule's solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Structural Rigidity and Conformational Control: The chair and boat conformations of the piperidine ring can be manipulated through substitution to orient appended functional groups in precise three-dimensional arrangements, optimizing interactions with the enzyme's active site.[3]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, contributing to a longer half-life of the drug. However, the positions adjacent to the nitrogen atom can be susceptible to metabolism, a factor that medicinal chemists often address through strategic modifications.[3]
-
Pharmacophoric Versatility: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The ring also serves as a versatile scaffold to which various pharmacophoric elements can be attached.[2][3]
Comparative Efficacy of Piperidine-Based Inhibitors Across Key Enzyme Targets
The true power of the piperidine scaffold is evident when we compare the efficacy of inhibitors targeting different enzymes. The following sections provide a detailed look at piperidine-based inhibitors for BACE1, DPP-4, and PARP, highlighting the diversity of scaffolds and their corresponding inhibitory activities.
β-Secretase 1 (BACE1) Inhibitors for Alzheimer's Disease
BACE1 is a prime therapeutic target in Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides that form plaques in the brain.[4] Piperidine-based scaffolds have been extensively explored in the development of BACE1 inhibitors.
A notable example of scaffold evolution involves the transition from linear peptidomimetic inhibitors to smaller, more drug-like cyclic amine scaffolds. Researchers, starting from a known lead compound, introduced both pyrrolidine and piperidine cores to develop novel BACE1 inhibitors.[5] Extensive structure-activity relationship (SAR) studies on these scaffolds led to the discovery of highly potent inhibitors.[5]
In another approach, the piperidine ring of the approved drug Donepezil was replaced with a piperazine ring to enhance interactions with the BACE1 active site, demonstrating the interchangeability of these six-membered heterocyclic scaffolds to optimize potency.[6]
Table 1: Comparison of Piperidine and Pyrrolidine-Based BACE1 Inhibitors
| Scaffold Type | Representative Compound | BACE1 IC50 (nM) | Key Structural Features | Reference |
| Piperidine | Inhibitor 2f | 8.7 | Constrained cyclic amine scaffold | [5] |
| Pyrrolidine | Analog of Inhibitor 2f | 15 | Smaller cyclic amine scaffold | [5] |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose metabolism, making it an attractive target for the treatment of type 2 diabetes.[7] Several approved DPP-4 inhibitors, known as "gliptins," feature heterocyclic scaffolds.[7][8] Piperidine- and piperidinone-constrained phenethylamines have emerged as a novel class of potent and selective DPP-4 inhibitors.[9]
The development of these inhibitors often involves high-throughput screening followed by systematic optimization of the piperidine core. For instance, starting from a screening hit, researchers identified a series of piperidinone- and piperidine-constrained phenethylamines with excellent potency and pharmacokinetic profiles.[9] The substitution pattern on the piperidine ring is critical for achieving high affinity and selectivity.
Table 2: Efficacy of Piperidine-Based DPP-4 Inhibitors
| Scaffold Type | Representative Compound | DPP-4 IC50 (nM) | Key Structural Features | Reference |
| Piperidinone-constrained phenethylamine | Example from study | 5 | Constrained phenethylamine moiety | [9] |
| Piperidine-constrained phenethylamine | Optimized compound | 2 | Flexible piperidine core | [9] |
Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy
PARP enzymes are involved in DNA repair, and their inhibition is a validated strategy for treating certain types of cancer, particularly those with BRCA mutations.[10] Several FDA-approved PARP inhibitors incorporate six-membered heterocyclic rings. While piperazine is a common scaffold in many PARP inhibitors like Olaparib, piperidine-containing structures have also been developed as potent inhibitors.[10][11]
For example, a dual inhibitor of PARP and nicotinamide phosphoribosyltransferase (NAMPT) was developed using a piperidine-sulfone-benzyl linker, demonstrating potent inhibition of both enzymes.[11] In contrast, replacing the piperidine with a piperazine-amide linker resulted in significantly reduced NAMPT inhibitory activity.[11] This highlights how the choice of the heterocyclic core and the linker can dramatically impact the inhibitor's activity and selectivity profile.
Table 3: Comparative Efficacy of Piperidine and Piperazine-Based Dual PARP/NAMPT Inhibitors
| Scaffold/Linker Type | Representative Compound | PARP1 IC50 (nM) | NAMPT IC50 (nM) | Reference |
| Piperidine-sulfone-benzyl | 10c | 1.1 ± 0.4 | 15 ± 6 | [11] |
| Phenyl-piperidine linker | 10j | Moderately decreased | ~10-fold less active | [11] |
| Phenyl-piperazine linker | 10k | Moderately decreased | ~10-fold less active | [11] |
Experimental Protocols for Assessing Inhibitor Efficacy
The determination of an inhibitor's potency is a critical step in drug discovery. The half-maximal inhibitory concentration (IC50) is a commonly used metric, but it is dependent on experimental conditions.[12][13] A more intrinsic measure of binding affinity is the inhibition constant (Ki), which can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.[14]
General Protocol for a Fluorometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of an inhibitor. Specific substrate concentrations, enzyme concentrations, and incubation times will need to be optimized for each specific enzyme.
Materials:
-
Purified enzyme
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the serially diluted inhibitor to the wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background). Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths using a microplate reader. The signal should be read kinetically over a period of time.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background signal from all measurements.
-
Normalize the data by setting the average velocity of the "enzyme only" control wells to 100% activity and the background to 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of the Experimental Workflow
Caption: Workflow for a typical in vitro enzyme inhibition assay to determine IC50 values.
From IC50 to Ki: A More Rigorous Comparison
While IC50 values are useful for initial screening, Ki values provide a more accurate measure of an inhibitor's intrinsic binding affinity, independent of substrate concentration.[14] The Cheng-Prusoff equation is used to convert IC50 to Ki for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the substrate for the enzyme.
This conversion is crucial for accurately comparing the potency of different inhibitors, especially when the data is generated from assays using different substrate concentrations.[13]
Caption: Relationship between experimentally determined IC50 and the intrinsic inhibition constant (Ki).
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. Its inherent structural and physicochemical properties provide a versatile platform for medicinal chemists to explore and optimize interactions with a wide range of biological targets. As demonstrated by the examples of BACE1, DPP-4, and PARP inhibitors, the specific substitution pattern and the overall architecture of the piperidine-containing molecule are critical determinants of its efficacy. A thorough understanding of the structure-activity relationships, coupled with rigorous and standardized experimental evaluation, is essential for unlocking the full potential of this privileged scaffold in the development of next-generation therapeutics.
References
-
Makarov, V. A., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 29(1), 245. [Link]
-
Singh, N., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37785-37808. [Link]
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 67(3), 1999-2020. [Link]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link]
-
Kuzmic, P. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Analytical Biochemistry, 389(1), 121-123. [Link]
-
Di Paolo, E., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences, 24(15), 12403. [Link]
-
Kumar, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(10), 834-855. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society Reviews, 43(19), 6765-6813. [Link]
-
Tanimoto, T., et al. (2001). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 11(13), 1749-1752. [Link]
-
Di Micco, S., et al. (2024). Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. International Journal of Molecular Sciences, 25(17), 9323. [Link]
-
Kumar, A., et al. (2021). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic Chemistry, 114, 105072. [Link]
-
Al-Zahrani, A. A., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(10), 2274. [Link]
-
Iserloh, U., et al. (2008). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 414-417. [Link]
-
Głowacka, I. E., & Wujec, M. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(21), 7291. [Link]
-
Vassar, R. (2024). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. VJDementia. [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
ResearchGate. (2023). Comparison of α-glucosidase inhibitory activities of piperidine... ResearchGate. [Link]
-
McCarthy, C., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1014-1023. [Link]
-
ResearchGate. (2024). Piperidine derivatives scope of this review. ResearchGate. [Link]
-
Syama, Y. M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(60), 38169-38186. [Link]
-
Słoczyńska, K., et al. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 22(16), 8566. [Link]
-
Vassar, R. (2024). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. YouTube. [Link]
-
Halim, B. A., & Durdagi, S. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure & Dynamics, 39(10), 3564-3577. [Link]
-
Križman, E., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
El-Sayed, M. T., & Al-Rashood, S. T. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. Molecules, 27(18), 6005. [Link]
-
Kumar, A., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 19(9), 1539-1556. [Link]
-
ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(38), 43861-43872. [Link]
-
S. L., S. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SSRN. [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
-
Andrews, D. M., et al. (2008). Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2580-2584. [Link]
-
Nightside of the Molecule. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid. This chiral building block is invaluable in the construction of complex pharmaceutical agents.[1] However, responsible lifecycle management of such chemicals, particularly their disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces the overall safety and compliance of your laboratory operations.
Hazard Characterization and Regulatory Framework
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule (CAS No. 1227916-29-1) is not widely available, data from closely related structural analogs provides a strong basis for a conservative risk assessment.
1.1. Hazard Profile
Structurally similar piperidine carboxylic acid derivatives are consistently classified as hazardous.[2][3] The primary risks associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust.[2][3]
-
Harmful if Swallowed (Category 4): May be harmful if ingested.
The presence of the piperidine ring, a known hazardous moiety, and the carboxylic acid functional group, which can be an irritant, substantiates this conservative hazard profile.[4][5]
1.2. Regulatory Context: Why This is a Hazardous Waste
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[6][7][8]
While this compound is not a "listed" waste, its irritant properties require that it be managed as a characteristic hazardous waste .[7][9] Disposing of this chemical down the drain or in regular solid waste is a violation of federal and local regulations and poses a significant risk to public health and the environment.[4][9][10] All waste containing this material must be collected and managed by a licensed hazardous waste handler.[2][9][11]
| Property | Information | Source(s) |
| CAS Number | 1227916-29-1 | |
| Physical Form | Solid, likely a light brown powder | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Primary Hazards | Skin/eye/respiratory irritant, harmful if swallowed | [2][3] |
| Disposal Classification | RCRA Hazardous Waste | [6][9] |
Personnel Protective Equipment (PPE) and Safe Handling
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the specific hazards identified above.
-
Eye Protection: Wear ANSI Z87.1-compliant chemical safety goggles. Standard safety glasses do not provide adequate protection from dust particles.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A standard laboratory coat should be worn and kept fully buttoned.
-
Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[2]
Step-by-Step Waste Collection and Storage Protocol
This protocol ensures waste is accumulated safely and in compliance with EPA regulations for Satellite Accumulation Areas (SAAs).[10]
Step 1: Designate a Waste Container
-
Rationale: Using a dedicated and appropriate container prevents accidental mixing of incompatible wastes and ensures chemical compatibility.
-
Procedure: Select a clean, dry, wide-mouthed container made of a chemically resistant material such as High-Density Polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.
Step 2: Label the Container (Before First Use)
-
Rationale: Proper labeling is a strict EPA requirement and is critical for communicating hazards to all laboratory personnel and waste handlers.[10][12]
-
Procedure: Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill it out completely with:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
An accurate list of all constituents, including any residual solvents.
-
The appropriate hazard characteristics (e.g., "Irritant").
-
Step 3: Accumulate the Waste
-
Rationale: Keeping waste containers closed prevents the release of vapors or dust and reduces the risk of spills.
-
Procedure:
-
Place the labeled container in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of generation.
-
Add solid waste to the container using a dedicated spatula or powder funnel.
-
Crucially, keep the container closed at all times except when actively adding waste. [9]
-
Step 4: Manage the Full Container
-
Rationale: EPA regulations limit the volume of waste that can be stored in an SAA and dictate a maximum accumulation time.[10][13]
-
Procedure: Once the container is full (leaving 10% headspace for expansion) or has reached your institution's time limit, seal it securely. Arrange for a waste pickup through your EHS department. Do not overfill containers.
Spill and Emergency Procedures
Proactive planning for accidental releases is a cornerstone of a robust safety culture.
For a Small-Scale Solid Spill (e.g., <5 grams):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Prevent Dust Formation: Do NOT use a dry brush or paper towel, as this can aerosolize the irritant powder.
-
Clean-Up: Gently cover the spill with a damp paper towel to wet the powder. Carefully sweep up the material using a dustpan and place it, along with any contaminated cleaning materials, into your designated hazardous waste container.[2][3]
-
Decontaminate: Wipe the spill area with soap and water.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For a Large Spill, or any spill you are not comfortable handling, contact your institution's EHS emergency line immediately.
Final Disposal Pathway: From Lab to Destruction
The responsibility of the researcher ends with the proper collection and labeling of the waste. The final disposal must be handled by trained professionals.
The typical disposal pathway involves your EHS department collecting the sealed container and consolidating it with other laboratory waste. From there, a licensed hazardous waste transportation and disposal company will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The most common and environmentally sound disposal method for this type of organic solid is high-temperature incineration at an EPA-approved facility.
Below is a diagram illustrating the complete disposal workflow.
Caption: Disposal workflow for this compound.
References
-
Fisher Scientific. Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid hydrochloride.
-
Apollo Scientific. Safety Data Sheet: Piperidine-4-carboxylic acid.
-
Sigma-Aldrich. Safety Data Sheet: Piperidine.
-
Sigma-Aldrich. Product Page: (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid.
-
ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.
-
MySkinRecipes. Product Page: (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
Carl ROTH. Safety Data Sheet: Piperidine.
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
-
Sigma-Aldrich. Safety Data Sheet: Benzoic acid.
-
Cornell Law School Legal Information Institute. Resource Conservation and Recovery Act (RCRA).
-
P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes.
-
AK Scientific, Inc. Safety Data Sheet: 3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester.
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
-
Nature. A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons.
-
National Institute of Standards and Technology (NIST). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
-
Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA.
-
AIChE. Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformylation.
-
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Australian Government Department of Health. Piperidine: Human health tier II assessment.
-
Jubilant Ingrevia Limited. Safety Data Sheet: (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine.
-
SDFine. Safety Data Sheet: PIPERIDINE HYDROCHLORIDE.
-
RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
-
Lead Sciences. Product Page: 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid.
Sources
- 1. (3S,6R)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
- 12. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
